molecular formula C10H9NNa2O4 B1139089 (RS)-MCPG disodium salt CAS No. 1303994-09-3

(RS)-MCPG disodium salt

Cat. No. B1139089
M. Wt: 253.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium salts are a type of salt where two of the hydrogen atoms in the acid are replaced by sodium atoms1. They are commonly used in a variety of applications, including as a chelating agent in medicines1.



Synthesis Analysis

The synthesis of disodium salts often involves the reaction of a sodium compound with an acid. The exact method can vary depending on the specific compounds used2.



Molecular Structure Analysis

The molecular structure of a disodium salt will depend on the specific compound. For example, the disodium salt of ethylenediaminetetraacetic acid (EDTA) has a complex structure with multiple oxygen, nitrogen, and sodium atoms3.



Chemical Reactions Analysis

Disodium salts can participate in a variety of chemical reactions. They can act as a ligand in complexation reactions, react with acids to form a salt and water, or undergo decomposition reactions under certain conditions4.



Physical And Chemical Properties Analysis

Disodium salts typically have high melting points and are usually soluble in water. They can act as electrolytes and can be acidic, basic, or neutral6.


Scientific Research Applications

  • Role in Long-Term Potentiation (LTP)

    (RS)-MCPG has been identified as an antagonist of metabotropic glutamate receptors (mGluRs), and it affects long-term potentiation in the hippocampus. Sergueeva et al. (1993) found that MCPG prevents the LTP of field excitatory postsynaptic potentials as well as the tetanus-induced increase in AMPA-evoked responses in the CA1 region of hippocampal slices, indicating its role in synaptic plasticity mechanisms related to learning and memory (Sergueeva et al., 1993).

  • Impact on Spatial Learning

    Richter-Levin et al. (1994) discovered that (RS)-MCPG disrupts performance in spatial learning tasks when injected into rats. It was found to block the induction of LTP in the dentate gyrus, which is a critical brain area involved in spatial navigation and memory (Richter-Levin et al., 1994).

  • Interactions with Other Forms of LTP

    Brown et al. (1994) demonstrated that (RS)-MCPG does not block theta burst-induced LTP in the CA1 area of rat hippocampal slices. This suggests a differential mechanism in various forms of LTP, highlighting the complex nature of synaptic modulation (Brown et al., 1994).

  • Effect on Memory Formation

    Bianchin et al. (1994) investigated the role of mGluRs in memory using (RS)-MCPG in rats. They found that intrahippocampal post-training infusion of MCPG affects memory, suggesting its influence on memory processes mediated by mGluRs in the hippocampus (Bianchin et al., 1994).

  • Influence on Epileptiform Activity

    Arvanov et al. (1995) showed that (RS)-MCPG can affect epileptiform activity in amygdala neurons, indicating its potential therapeutic application in epilepsy. The study found that MCPG prevents the transition from interictal spiking to ictal bursting in neurons exposed to 4-aminopyridine (Arvanov et al., 1995).

Safety And Hazards

The safety and hazards associated with disodium salts depend on the specific compound. For example, edetate disodium is used in medicine, but it can cause side effects and should be handled with care7.


Future Directions

While I couldn’t find specific future directions for “(RS)-MCPG disodium salt”, the use of disodium salts in areas like medicine, chemistry, and environmental science is a topic of ongoing research8.


Please note that this information is based on general properties and behaviors of disodium salts, and may not apply directly to “(RS)-MCPG disodium salt”. For detailed and accurate information, please consult relevant scientific literature or professionals in the field.


properties

IUPAC Name

disodium;4-(1-amino-1-carboxylatoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4.2Na/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13;;/h2-5H,11H2,1H3,(H,12,13)(H,14,15);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOTXTUQJLFNHB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)[O-])(C(=O)[O-])N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NNa2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(RS)-MCPG disodium salt

Citations

For This Compound
3
Citations
G Kato, H Inada, H Wake, R Akiyoshi, A Miyamoto… - eneuro, 2016 - eneuro.org
Microglia survey and directly contact neurons in both healthy and damaged brain, but the mechanisms and functional consequences of these contacts are not yet fully elucidated. …
Number of citations: 93 www.eneuro.org
AL Zimmerman, EM Kovatsis, RY Pozsgai, A Tasnim… - Neuron, 2019 - cell.com
Presynaptic inhibition (PSI) of primary sensory neurons is implicated in controlling gain and acuity in sensory systems. Here, we define circuit mechanisms and functions of PSI of …
Number of citations: 59 www.cell.com
FC Acher - Tocris Biosci. Rev. Lett, 2011 - resources.tocris.com
Glutamate is the major excitatory neurotransmitter in the brain. It is released from presynaptic vesicles and activates postsynaptic ligand-gated ion channel receptors (NMDA, AMPA and …
Number of citations: 7 resources.tocris.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.